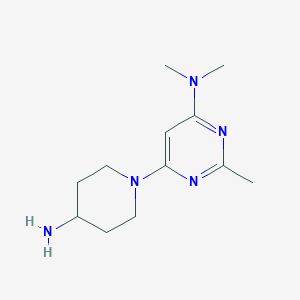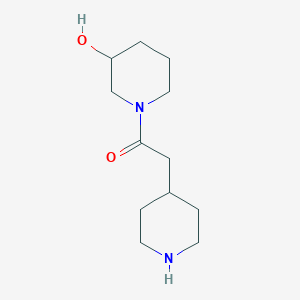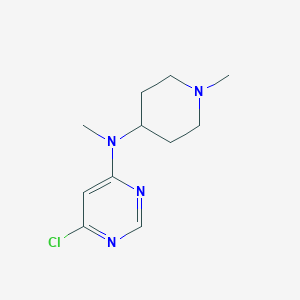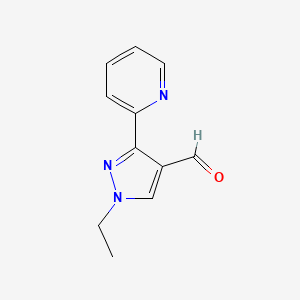
5-ブロモ-3-インドリルリン酸 p-トルイジン塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-indolyl phosphate p-toluidine salt is a useful research compound. Its molecular formula is C22H25BrN3O4P and its molecular weight is 506.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-indolyl phosphate p-toluidine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-indolyl phosphate p-toluidine salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ブロッティング技術
5-ブロモ-3-インドリルリン酸 p-トルイジン塩は、ノーザン、サザン、ウェスタンブロッティングなどのブロッティング技術で広く使用されています。 これはアルカリホスファターゼの基質として働き、NBT(ニトロブルーテトラゾリウム)と組み合わせて、標的分子が存在することを示す有色の沈殿物を形成します .
インサイチューハイブリダイゼーション
インサイチューハイブリダイゼーション技術では、この化合物を用いて組織切片または細胞調製物中の特定のDNAまたはRNA配列を検出します。 この化合物は、アルカリホスファターゼ結合プローブのクロモジェニック基質として作用します .
免疫組織化学
免疫組織化学では、5-ブロモ-3-インドリルリン酸 p-トルイジン塩を使用して、抗原抗体相互作用を可視化します。 この化合物は、アルカリホスファターゼ標識抗体と反応して、組織内の抗原の位置を示す色の変化をもたらします .
酵素活性検出
この化合物は、生体医科学研究におけるホスファターゼ活性および酵素標識抗体の検出に不可欠です。 これにより、これらの酵素の正確な検出と識別が可能になり、さまざまな診断用途に不可欠です .
分子量決定
5-ブロモ-3-インドリルリン酸 p-トルイジン塩の分子量は433.62 g/molで、これはストック溶液を調製し、実験プロトコルのための濃度を計算する場合に重要です .
溶解性
これはジメチルホルムアミドに可溶であり、さまざまな実験設定でさらに希釈または他の試薬と混合できるストック溶液を調製する際に重要です .
作用機序
Target of Action
The primary target of the compound 5-Bromo-3-indolyl phosphate p-toluidine salt is the enzyme known as alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .
Mode of Action
5-Bromo-3-indolyl phosphate p-toluidine salt interacts with its target, alkaline phosphatase, through a process known as enzymatic dephosphorylation . This process involves the removal of a phosphate group from the compound by the enzyme. The compound is then converted to indoxyl, which subsequently tautomerizes to a ketone . In basic pH values, this ketone dimerizes, releasing H+ ions .
Biochemical Pathways
The interaction of 5-Bromo-3-indolyl phosphate p-toluidine salt with alkaline phosphatase affects the biochemical pathway of phosphate metabolism. The dephosphorylation process leads to the production of indoxyl, which can further undergo processes to form various compounds, impacting multiple downstream effects .
Pharmacokinetics
It is known that the compound is soluble in dimethylformamide , which may influence its bioavailability.
Result of Action
The action of 5-Bromo-3-indolyl phosphate p-toluidine salt results in the production of an insoluble product that is easily observable due to its purple color . This is particularly useful in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-indolyl phosphate p-toluidine salt can be influenced by environmental factors. For instance, the compound is sensitive to light and moisture, and it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in dimethylformamide suggests that the presence of this solvent in the environment could impact the compound’s action .
生化学分析
Biochemical Properties
5-Bromo-3-indolyl phosphate p-toluidine salt plays a crucial role in biochemical reactions as a substrate for alkaline phosphatase. When hydrolyzed by this enzyme, it produces an insoluble blue dye, which is easily detectable. This compound interacts primarily with alkaline phosphatase, an enzyme that removes phosphate groups from molecules. The interaction between 5-Bromo-3-indolyl phosphate p-toluidine salt and alkaline phosphatase is highly specific, allowing for precise detection of the enzyme’s activity in various assays .
Cellular Effects
The effects of 5-Bromo-3-indolyl phosphate p-toluidine salt on cells are primarily related to its role as a substrate for alkaline phosphatase. In cellular assays, the hydrolysis of this compound by alkaline phosphatase results in the formation of a blue precipitate, which can be used to visualize enzyme activity within cells. This process does not significantly alter cell function, signaling pathways, gene expression, or cellular metabolism, as the compound itself is not inherently toxic or reactive .
Molecular Mechanism
At the molecular level, 5-Bromo-3-indolyl phosphate p-toluidine salt functions by serving as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group from the compound, resulting in the formation of an indigo dye. This reaction involves the binding of 5-Bromo-3-indolyl phosphate p-toluidine salt to the active site of alkaline phosphatase, followed by the cleavage of the phosphate group and subsequent oxidation and dimerization of the indole derivative to form the blue dye .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-indolyl phosphate p-toluidine salt are stable over time, provided the compound is stored under appropriate conditions. The stability of the compound ensures consistent results in biochemical assays. Prolonged exposure to light and air can lead to degradation, reducing its effectiveness. Long-term studies have shown that the compound remains effective in detecting alkaline phosphatase activity without significant loss of function .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-indolyl phosphate p-toluidine salt in animal models are dose-dependent. At low doses, the compound effectively serves as a substrate for alkaline phosphatase without causing adverse effects. At higher doses, there may be potential for toxicity, although specific studies on this aspect are limited. It is essential to optimize the dosage to achieve accurate results while minimizing any potential toxic effects .
Metabolic Pathways
5-Bromo-3-indolyl phosphate p-toluidine salt is primarily involved in the metabolic pathway of alkaline phosphatase activity. The enzyme hydrolyzes the phosphate group from the compound, leading to the formation of an indole derivative that undergoes oxidation and dimerization to produce the blue dye. This pathway is specific to the interaction between the compound and alkaline phosphatase, with minimal involvement of other metabolic processes .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-indolyl phosphate p-toluidine salt is transported and distributed based on its solubility properties. The compound is soluble in dimethylformamide but insoluble in water, which influences its distribution in biological systems. It interacts with alkaline phosphatase at the site of enzyme activity, leading to localized formation of the blue dye. The transport and distribution of the compound are primarily determined by its interaction with the enzyme and its solubility characteristics .
Subcellular Localization
The subcellular localization of 5-Bromo-3-indolyl phosphate p-toluidine salt is closely associated with the presence of alkaline phosphatase. The compound is localized to areas where the enzyme is active, such as the plasma membrane and certain intracellular compartments. This localization is facilitated by the enzyme’s targeting signals and post-translational modifications, which direct the compound to specific cellular sites for effective substrate-enzyme interaction .
特性
CAS番号 |
80008-69-1 |
|---|---|
分子式 |
C22H25BrN3O4P |
分子量 |
506.3 g/mol |
IUPAC名 |
(5-bromo-1H-indol-3-yl) phosphate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H7BrNO4P.2C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;2*1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2*2-5H,8H2,1H3 |
InChIキー |
BJPQJFLGNGVUHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)O |
正規SMILES |
CC1=CC=C(C=C1)[NH3+].CC1=CC=C(C=C1)[NH3+].C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIP contribute to the detection of alkaline phosphatase (ALP) in chemiluminescent assays?
A1: BIP acts as a substrate for ALP. When ALP hydrolyzes BIP, it generates hydrogen peroxide (H2O2) []. This H2O2 can then be detected through a chemiluminescent reaction, typically involving a reagent like Isoluminol and microperoxidase (m-POD). The intensity of the chemiluminescence signal is directly proportional to the amount of ALP present in the sample [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)
![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)


![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)



amine](/img/structure/B1488507.png)
![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)

